molecular formula C15H24ClNO2 B4021418 2-[Tert-butyl(methyl)amino]ethyl 2-methylbenzoate;hydrochloride

2-[Tert-butyl(methyl)amino]ethyl 2-methylbenzoate;hydrochloride

Cat. No.: B4021418
M. Wt: 285.81 g/mol
InChI Key: YRXUVNBRRVULMV-UHFFFAOYSA-N
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Description

2-[Tert-butyl(methyl)amino]ethyl 2-methylbenzoate;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is known for its unique structure, which includes a tert-butyl group, a methylamino group, and a 2-methylbenzoate moiety. The hydrochloride salt form enhances its solubility in water, making it more accessible for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Tert-butyl(methyl)amino]ethyl 2-methylbenzoate;hydrochloride typically involves a multi-step process. One common method includes the reaction of 2-methylbenzoic acid with tert-butyl(methyl)amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the ester linkage. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

2-[Tert-butyl(methyl)amino]ethyl 2-methylbenzoate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[Tert-butyl(methyl)amino]ethyl 2-methylbenzoate;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[Tert-butyl(methyl)amino]ethyl 2-methylbenzoate;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-(tert-Butylamino)ethyl methacrylate
  • tert-Butyl [2-(methylamino)ethyl]carbamate
  • (±)-Bufuralol hydrochloride

Uniqueness

2-[Tert-butyl(methyl)amino]ethyl 2-methylbenzoate;hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its solubility in water as a hydrochloride salt enhances its usability in various applications compared to its analogs .

Properties

IUPAC Name

2-[tert-butyl(methyl)amino]ethyl 2-methylbenzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2.ClH/c1-12-8-6-7-9-13(12)14(17)18-11-10-16(5)15(2,3)4;/h6-9H,10-11H2,1-5H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRXUVNBRRVULMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)OCCN(C)C(C)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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